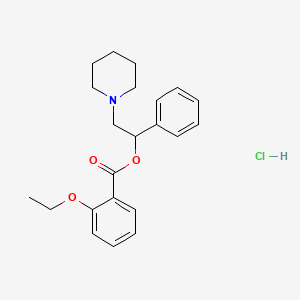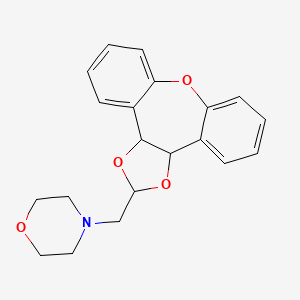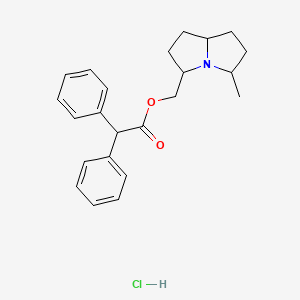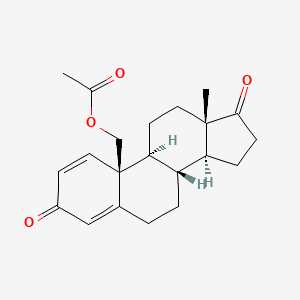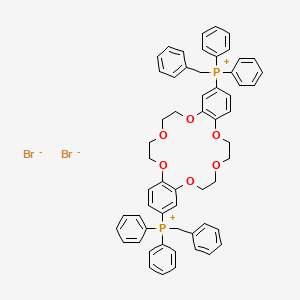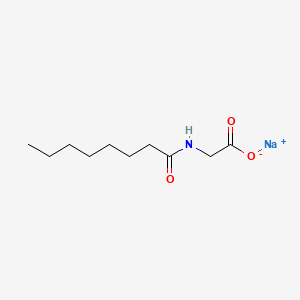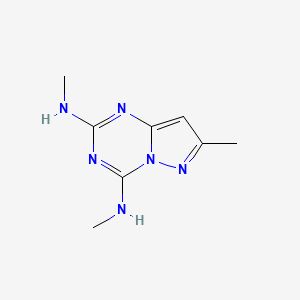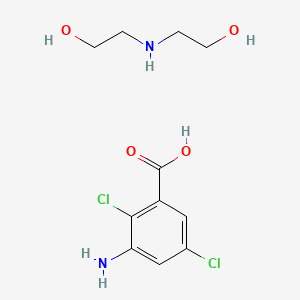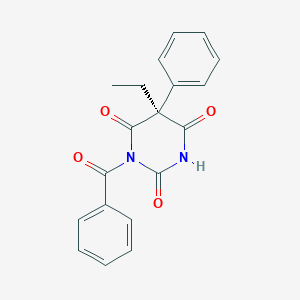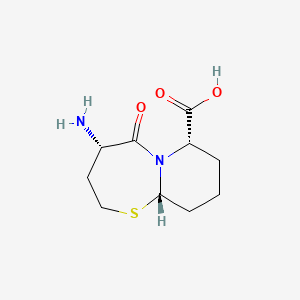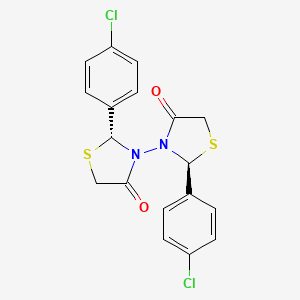
(3,3'-Bithiazolidine)-4,4'-dione, 2,2'-bis(4-chlorophenyl)-, (R*,S*)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- is a complex organic compound characterized by its bithiazolidine core and chlorophenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- typically involves the condensation of appropriate thiazolidine derivatives with chlorophenyl reagents under controlled conditions. Common reagents include thionyl chloride, chlorophenyl isocyanate, and base catalysts such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
(3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: Halogen substitution reactions can occur, especially involving the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different halogen atoms into the chlorophenyl groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its chlorophenyl groups may impart unique characteristics to polymers or coatings.
作用机制
The mechanism of action of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- involves its interaction with molecular targets through its bithiazolidine core and chlorophenyl substituents. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: A simpler thiazolidine derivative with known biological activity.
Bis(4-chlorophenyl) derivatives: Compounds with similar chlorophenyl groups but different core structures.
Uniqueness
The uniqueness of (3,3’-Bithiazolidine)-4,4’-dione, 2,2’-bis(4-chlorophenyl)-, (R*,S*)- lies in its bithiazolidine core combined with chlorophenyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
95035-77-1 |
|---|---|
分子式 |
C18H14Cl2N2O2S2 |
分子量 |
425.4 g/mol |
IUPAC 名称 |
(2S)-2-(4-chlorophenyl)-3-[(2R)-2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14Cl2N2O2S2/c19-13-5-1-11(2-6-13)17-21(15(23)9-25-17)22-16(24)10-26-18(22)12-3-7-14(20)8-4-12/h1-8,17-18H,9-10H2/t17-,18+ |
InChI 键 |
JODCNIPMCHXUTK-HDICACEKSA-N |
手性 SMILES |
C1C(=O)N([C@H](S1)C2=CC=C(C=C2)Cl)N3[C@@H](SCC3=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)N3C(SCC3=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


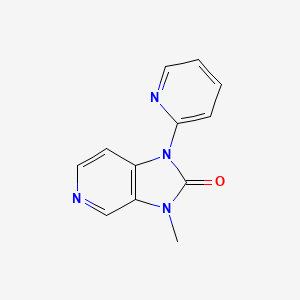
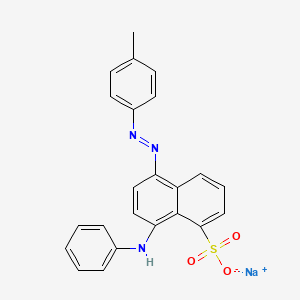
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
